N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine
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Overview
Description
N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a 3-methylbutyl group and a propyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 3-methylbutylamine with 1-propyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems for reagent addition and product separation can enhance the efficiency and yield of the process. Additionally, solvent recycling and waste minimization strategies can be implemented to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. In biological systems, it may interact with cellular receptors, triggering a cascade of biochemical events that lead to its observed effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylbutyl)-1H-pyrazol-4-amine: Lacks the propyl group, which may affect its chemical reactivity and biological activity.
1-propyl-1H-pyrazol-4-amine: Lacks the 3-methylbutyl group, which may influence its solubility and interaction with molecular targets.
N-(3-methylbutyl)-1H-pyrazol-4-carboxamide:
Uniqueness
N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine is unique due to the presence of both the 3-methylbutyl and propyl groups, which confer specific steric and electronic properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H21N3 |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-(3-methylbutyl)-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C11H21N3/c1-4-7-14-9-11(8-13-14)12-6-5-10(2)3/h8-10,12H,4-7H2,1-3H3 |
InChI Key |
BXFAQTOUENOFPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCCC(C)C |
Origin of Product |
United States |
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